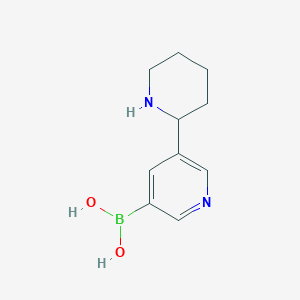

5-(Piperidin-2-yl)pyridin-3-ylboronicacidhydrochloride

Description

5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride is a boronic acid derivative featuring a pyridine core substituted with a piperidin-2-yl group at the 5-position and a boronic acid moiety at the 3-position, in its hydrochloride salt form. This compound is of interest in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key intermediates.

Molecular Formula: C₁₀H₁₄BClN₂O₂

Molecular Weight: ~240.5 g/mol (calculated)

Key Features:

- Boronic acid: Enables participation in cross-coupling reactions.

- Hydrochloride salt: Improves stability and aqueous solubility.

Properties

IUPAC Name |

(5-piperidin-2-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2/c14-11(15)9-5-8(6-12-7-9)10-3-1-2-4-13-10/h5-7,10,13-15H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHNZCDYQXPJAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C2CCCCN2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899436-84-1 | |

| Record name | B-[5-(2-Piperidinyl)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=899436-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride typically involves the formation of the boronic acid moiety followed by the introduction of the piperidine and pyridine rings. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of boronic acids with halides. This reaction is known for its mild conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: The piperidine and pyridine rings can undergo reduction reactions to form saturated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the piperidine ring can produce piperidine derivatives.

Scientific Research Applications

5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride has a wide range of applications in scientific research:

Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.

Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds . The piperidine and pyridine rings contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyridine Boronic Acids

The following table compares 5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride with key analogues:

Key Differences and Implications

Substituent Effects

- Piperidin-2-yl Group : The piperidine ring in the target compound introduces significant steric hindrance compared to smaller groups like hydroxymethyl or halogens. This may reduce reaction rates in Suzuki couplings but improve selectivity in binding to biological targets .

- Halogen Substituents: Chloro- and fluoro-substituted analogues (e.g., 2-Chloro-5-fluoropyridine-4-boronic acid) exhibit enhanced electronic effects, facilitating oxidative addition in cross-coupling reactions.

- Hydroxymethyl Group : Compounds like 5-(Hydroxymethyl)-3-pyridinyl boronic acid prioritize solubility and polarity, making them suitable for aqueous reaction conditions but less effective in hydrophobic environments .

Solubility and Stability

- The hydrochloride salt form of the target compound improves aqueous solubility compared to non-ionic boronic acids (e.g., 5-(5-Chloropyridin-3-yloxy)pyridin-3-yl boronic acid). This property is critical for biological assays and certain catalytic applications .

Reactivity in Cross-Coupling

Comparative Studies

- Electronic Effects: Fluorine and chlorine substituents in analogues like AS48071 () reduce electron density at the boron center, accelerating transmetallation steps in cross-couplings.

Biological Activity

5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Overview of the Compound

Chemical Structure:

The compound features a pyridine ring substituted with a piperidine moiety and a boronic acid functional group, which is known to facilitate interactions with various biological targets. Its molecular formula is with a molecular weight of approximately 220.6 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including 5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride. Research indicates that similar compounds exhibit activity against resistant strains of pathogens such as Candida auris and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (μg/mL) | MFC (μg/mL) | Target Pathogen |

|---|---|---|---|

| 5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride | TBD | TBD | TBD |

| Piperidine-based triazole derivatives | 0.24 - 0.97 | 0.97 - 3.9 | Candida auris |

| Piperidinothiosemicarbazones | 0.5 - 4 | TBD | M. tuberculosis |

Mechanism of Action:

The antimicrobial action is thought to involve disruption of cell membrane integrity and induction of apoptosis in fungal cells, as evidenced by studies on related compounds that showed significant fungicidal behavior through cell viability assays .

Anticancer Activity

The boronic acid moiety in the compound may also confer anticancer properties by inhibiting proteasome activity or modulating signaling pathways involved in cell proliferation and survival.

Case Study:

In a study focusing on boron-containing compounds, several derivatives demonstrated selective cytotoxicity against cancer cell lines while showing low toxicity to normal cells. The mechanism involved the induction of cell cycle arrest and apoptosis, suggesting potential for further development as anticancer agents.

The synthesis of 5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride typically involves the reaction between piperidine derivatives and pyridine-based boronic acids under controlled conditions. This synthetic route allows for the introduction of various substituents that can enhance biological activity.

Table 2: Synthesis Overview

| Step | Reagents/Conditions |

|---|---|

| Formation of Boronic Acid | Boron tribromide, pyridine |

| Coupling Reaction | Piperidine, base (e.g., NaOH) |

| Purification | Crystallization or chromatography |

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of 5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride. Future studies should focus on:

- In Vivo Studies: Assessing efficacy and safety in animal models.

- Mechanistic Studies: Elucidating specific molecular targets and pathways affected by the compound.

- Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the structure influence biological activity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for handling powders to prevent inhalation .

- Storage : Store in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the boronic acid group. Ensure compatibility with glass or polyethylene containers to avoid leaching .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous solutions to prevent exothermic reactions .

Q. How can researchers optimize the synthesis of 5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride?

- Methodological Answer :

- Synthetic Route : Use Suzuki-Miyaura coupling for boronic acid functionalization. Start with 5-bromo-2-piperidinopyridine and react with bis(pinacolato)diboron under Pd(PPh₃)₄ catalysis in THF at 80°C .

- Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH 95:5) followed by recrystallization from ethanol/water (1:3) to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR in DMSO-d₆ to verify piperidine and pyridine ring integration. Confirm boronic acid presence via -NMR (δ ~30 ppm) .

- Purity Assessment : LC-MS (ESI+) to detect impurities (e.g., deboronation products). FT-IR for boronic acid O-H stretch (~3200 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Literature Review : Cross-reference SDS from multiple suppliers (e.g., Combi-Blocks vs. Kishida Chemical) to identify gaps in acute toxicity or ecotoxicity data .

- Experimental Validation : Conduct Ames tests (TA98 strain) for mutagenicity and acute oral toxicity in rodent models (OECD 423 guidelines). Use zebrafish embryos (FET assay) to assess ecotoxicological risks .

Q. What strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate solutions at pH 2–12 (37°C, 1 week) and analyze degradation via UPLC. Identify byproducts (e.g., boronic acid hydrolysis to phenol) using HRMS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere. Correlate with DSC data to identify polymorphic transitions .

Q. How does the boronic acid moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Studies : Use DFT calculations (B3LYP/6-31G*) to model transition states in Suzuki couplings. Compare reaction rates with/without piperidine coordination using kinetic profiling .

- Substrate Screening : Test reactivity with aryl halides (e.g., electron-deficient vs. electron-rich). Monitor yields and stereoselectivity via -NMR for fluorinated products .

Q. What experimental designs are recommended to assess the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified piperidine substituents (e.g., methyl, fluoro). Screen against target enzymes (e.g., kinases) using fluorescence polarization assays .

- Crystallography : Co-crystallize with protein targets (e.g., BTK kinase) to resolve binding modes. Refine structures using PHENIX and analyze B-factor thermal stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method in buffered solutions (pH 1–13) with UV-Vis quantification (λ = 260 nm). Compare with computational predictions (e.g., ACD/Labs) to identify outliers .

- Particle Size Analysis : Measure via dynamic light scattering (DLS). Smaller particle sizes (<100 nm) may artificially inflate solubility values in literature reports .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.